1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol, has been a topic of interest in recent years . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis
The molecular structure of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol comprises a thiophene ring, a carbonyl group, and an azetidin-3-ol moiety. The molecular formula is C15H14N2O2S.Scientific Research Applications
Antimicrobial Applications
The benzothiophene scaffold, which is a part of the structure of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol, is known to form the basic structural fragment of several antimicrobial drugs . The functionalization at positions 2 and 3 of the thiophene ring is crucial for the biological activity, suggesting that this compound could be explored for its potential antimicrobial properties.
Antitumor Activity
Benzothiophenes have been reported to exhibit antitumor properties . The specific structure of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol may be investigated for its efficacy in inhibiting tumor growth or in the development of new chemotherapeutic agents.
Antifungal Uses
Similar to its antimicrobial applications, the benzothiophene core of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol is also associated with antifungal drugs . Research into the antifungal activity of this compound could lead to the development of new treatments for fungal infections.
Hormonal Modulation
Compounds containing the benzothiophene moiety have been utilized as hormonal modulators . This suggests that 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol could be applied in the field of endocrinology to influence hormonal activity.
Antioxidant Properties
The antioxidant capacity of benzothiophene derivatives is another area of interest . The unique structure of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol could be explored for its potential to neutralize free radicals and contribute to the prevention of oxidative stress-related diseases.
Synthesis of Biologically Active Molecules
The compound’s ability to undergo functionalization makes it a valuable precursor in the synthesis of various biologically active molecules. Its reactivity could be harnessed to create novel compounds with potential therapeutic applications .
Material Science Applications
Beyond its medicinal applications, the thiophene ring is significant in material science. The compound’s structural features could be utilized in the development of organic semiconductors or other materials with unique electronic properties .
Kinase Inhibition and Anti-Cancer Research
Thiophene derivatives have been shown to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . Research into the kinase inhibitory activity of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol could contribute to the development of new anti-cancer therapies.
Future Directions
The future directions for research on 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol could include exploring its potential biological activities, given the known activities of thiophene and azetidine derivatives . Additionally, further studies could investigate its reactivity and potential applications in synthetic chemistry.
properties
IUPAC Name |
1-benzothiophen-2-yl-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-9-6-13(7-9)12(15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9,14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCALUFTBMYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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